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Compound Name: Deoxymethoxetamine
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Disclaimer: This document is intended for an audience of researchers, scientists, and drug

development professionals. Deoxymethoxetamine (DMXE) is a research chemical and is not

approved for human consumption. The information contained herein is for scientific and

informational purposes only.

Executive Summary
Deoxymethoxetamine (DMXE), also known as 3-Me-2'-oxo-PCE, is a psychoactive substance

belonging to the arylcyclohexylamine class of chemicals.[1][2] It emerged in the early 2020s as

a designer drug and analogue of methoxetamine (MXE).[2][3] The core pharmacological

activity of DMXE is characterized by its potent, non-competitive antagonism of the N-methyl-D-

aspartate (NMDA) receptor.[1][3] This mechanism is shared with other dissociative anesthetics

like ketamine and phencyclidine (PCP).[4] Functional assay data confirms its significant

inhibitory potency at the NMDA receptor, which is comparable to that of its parent compound,

MXE.[1][5] While its primary target is well-established, a comprehensive receptor binding profile

detailing affinities for other neurotransmitter systems, such as serotonergic or dopaminergic

receptors, is not yet fully elucidated in publicly available literature. This guide synthesizes the

current understanding of DMXE's pharmacology, presents available quantitative data, outlines

relevant experimental methodologies, and visualizes its mechanism of action.

Primary Mechanism of Action: NMDA Receptor
Antagonism
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The principal mechanism of action for Deoxymethoxetamine is its function as a non-

competitive antagonist at the NMDA receptor, a key component of the glutamatergic system.[3]

[6] The NMDA receptor is an ionotropic receptor that, when activated by the binding of

glutamate and a co-agonist (glycine or D-serine), opens to allow the influx of calcium ions

(Ca²⁺) into the neuron.[3] This process is fundamental for excitatory neurotransmission and

synaptic plasticity.

DMXE exerts its effect by binding to the phencyclidine (PCP) site located within the NMDA

receptor's ion channel.[1] This binding physically obstructs the channel, preventing the influx of

Ca²⁺ even when glutamate and its co-agonist are bound to the receptor.[3] The resulting

blockade of normal excitatory signaling leads to the characteristic dissociative, anesthetic, and

hallucinatory effects associated with DMXE and other arylcyclohexylamines.[3][4]

Caption: DMXE's non-competitive antagonism of the NMDA receptor.

Pharmacological Data
Quantitative data on DMXE is primarily focused on its functional inhibition of the NMDA

receptor. While a complete radioligand binding profile is not available, in vitro

electrophysiological studies have determined its half-maximal inhibitory concentration (IC₅₀).

Functional Activity at NMDA Receptor
The potency of DMXE and related methoxetamine derivatives as NMDA receptor blockers has

been quantified. The IC₅₀ value represents the concentration of the compound required to

inhibit 50% of the NMDA receptor's response. A lower IC₅₀ value indicates greater potency.

Compound
IC₅₀ (µM) for NMDA
Receptor

Reference

Deoxymethoxetamine (DMXE) 0.679 [1][5]

Methoxetamine (MXE) 0.524 [5]

Methoxisopropamine (MXiPr) 0.661 [5]

O-desmethyl methoxetamine 0.227 [5]

N-desethyl methoxetamine 1.649 [5]
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Comparative Binding Profile of Methoxetamine (MXE)
To provide context, the binding affinities (Kᵢ) of the parent compound, methoxetamine (MXE),

are presented below. It is speculated that DMXE may share some of these secondary

properties, particularly at the serotonin transporter, but this has not been experimentally

confirmed.[7] A lower Kᵢ value indicates a higher binding affinity.

Target
Kᵢ (nM) for Methoxetamine
(MXE)

Reference

NMDA Receptor (dizocilpine

site)
257 [8]

Serotonin Transporter (SERT) 479 [8]

Dopamine Transporter (DAT) > 10,000 [8]

Norepinephrine Transporter

(NET)
> 10,000 [8]

Experimental Methodologies
The characterization of a compound's pharmacological profile relies on a suite of established in

vitro assays. The methodologies relevant to the data presented for DMXE and its analogues

are detailed below.

Functional Inhibition Assay (Patch-Clamp
Electrophysiology)
The IC₅₀ values for DMXE and its analogues were determined using patch-clamp recordings on

NMDA receptor-expressing cartwheel interneurons from mice.[5]

Protocol Outline:

Tissue Preparation: Brain slices containing cartwheel interneurons known to express NMDA

receptors are prepared from mice.

Cell Identification: Individual interneurons are identified for whole-cell patch-clamp recording.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.reddit.com/r/researchchemicals/comments/kdvqbn/just_a_word_of_wisdom_and_harm_reduction/
https://en.wikipedia.org/wiki/Methoxetamine
https://en.wikipedia.org/wiki/Methoxetamine
https://en.wikipedia.org/wiki/Methoxetamine
https://en.wikipedia.org/wiki/Methoxetamine
https://pubmed.ncbi.nlm.nih.gov/36344045/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMDA Receptor Activation: NMDA-induced electrical currents are evoked in the neuron.

Compound Application: The cells are exposed to increasing concentrations of the test

compound (e.g., DMXE).

Data Measurement: The inhibitory effect of the compound on the NMDA-induced current is

measured at each concentration.

IC₅₀ Calculation: The concentration of the compound that produces a 50% reduction in the

NMDA-induced current is calculated to determine the IC₅₀ value.[5]

Receptor Binding Affinity Assay (Radioligand Binding)
To determine the binding affinity (Kᵢ) of a compound for various receptors, competitive

radioligand binding assays are the standard method.[9][10] While specific data for DMXE using

this method is not available, the generalized workflow is crucial for comprehensive

pharmacological profiling.

Generalized Protocol:

Membrane Preparation: A source of the target receptor (e.g., cell cultures expressing the

receptor or homogenized brain tissue) is prepared, and the cell membranes are isolated

through centrifugation.[11]

Competitive Binding Incubation: The membrane preparation is incubated in a buffer solution

containing:

A radioligand: A molecule with known high affinity for the target receptor, tagged with a

radioactive isotope (e.g., ³H or ¹²⁵I).[10]

The test compound (e.g., DMXE) across a range of concentrations.

Separation: The reaction is terminated by rapid filtration, separating the membranes (with

bound radioligand) from the buffer containing the unbound (free) radioligand.[11]

Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.

This quantity corresponds to the amount of radioligand bound to the receptors.[11]
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Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the

concentration of the test compound that displaces 50% of the radioligand) is determined. The

IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which

accounts for the concentration and affinity of the radioligand used in the assay.[11]
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Caption: Generalized workflow for a radioligand binding assay.

Conclusion
Deoxymethoxetamine (DMXE) is a potent arylcyclohexylamine whose pharmacological

effects are driven primarily by its activity as a non-competitive NMDA receptor antagonist. Its

functional potency in blocking this receptor is comparable to its well-characterized analogue,

methoxetamine. The current body of scientific literature provides a clear picture of its primary
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mechanism but lacks a comprehensive screening of its activity across other CNS targets.

Further research employing methodologies such as broad-panel radioligand binding assays is

necessary to fully elucidate its selectivity profile, identify potential off-target interactions, and

better understand its complete pharmacological signature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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